2-methoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol
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Overview
Description
2-methoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol is a synthetic organic compound that belongs to the class of phenols. It features a methoxy group and a piperazine moiety, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methylphenylamine with an appropriate alkylating agent under controlled conditions.
Attachment of the Piperazine Moiety: The piperazine intermediate is then reacted with 2-methoxy-4-formylphenol in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-methoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antihistamine, antipsychotic, and antidepressant agent.
Pharmacology: The compound is investigated for its interactions with various neurotransmitter receptors.
Biology: It is used in studies related to cell signaling and receptor binding.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine moiety is known to modulate the activity of these receptors, leading to various pharmacological effects. The compound may also influence signaling pathways related to mood regulation and cognitive function.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: Known for its anti-inflammatory properties.
4-methoxyphenol: Used in the synthesis of various pharmaceuticals.
2-methoxy-4-[[4-(4-bromophenyl)piperazin-1-yl]methyl]phenol: A derivative with potential antibacterial activity.
Uniqueness
2-methoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol is unique due to its specific combination of a methoxy group and a piperazine moiety, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter receptors makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
Properties
IUPAC Name |
2-methoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-5-3-4-6-17(15)21-11-9-20(10-12-21)14-16-7-8-18(22)19(13-16)23-2/h3-8,13,22H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOIGLGCOGRGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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